N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 877798-39-5
VCID: VC6769660
InChI: InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3
SMILES: CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Molecular Formula: C18H22N4
Molecular Weight: 294.402

N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 877798-39-5

Cat. No.: VC6769660

Molecular Formula: C18H22N4

Molecular Weight: 294.402

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 877798-39-5

Specification

CAS No. 877798-39-5
Molecular Formula C18H22N4
Molecular Weight 294.402
IUPAC Name N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3
Standard InChI Key ZZSFCGAWYPYZKK-UHFFFAOYSA-N
SMILES CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reflecting its pyrazolo[1,5-a]pyrimidine backbone substituted at positions 2, 3, 5, and 7. Its molecular formula is C18H22N4\text{C}_{18}\text{H}_{22}\text{N}_4, with a molecular weight of 294.4 g/mol . The structure features:

  • A 2-methyl group at position 2 of the pyrazole ring.

  • A 3-phenyl group providing aromatic bulk.

  • A 5-methyl group on the pyrimidine ring.

  • A 7-amine functionalized with a butan-2-yl side chain.

Structural Analysis and Stereoelectronic Features

X-ray crystallography data for this exact compound is unavailable, but analogous pyrazolo[1,5-a]pyrimidines adopt planar fused-ring systems with substituents influencing torsional angles. The 3-phenyl group typically resides perpendicular to the core, while the 7-amine side chain adopts conformations that optimize hydrogen bonding or hydrophobic interactions . Computational modeling suggests that the butan-2-yl group enhances lipid solubility, potentially improving membrane permeability compared to shorter alkyl chains.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine follows a multi-step protocol analogous to methods described for related derivatives :

  • Core Formation: Condensation of 4-phenyl-1H-pyrazol-5-amine with β-keto esters yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) converts the 7-keto group to a chloro substituent.

  • Amination: Nucleophilic substitution with butan-2-ylamine introduces the final side chain.

Critical Reaction Parameters:

  • Temperature: Amination typically occurs at 80–100°C in inert solvents like dichloromethane or toluene.

  • Catalysts: Tetramethylammonium chloride accelerates chlorination steps .

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity in final stages .

Scalability and Industrial Considerations

While lab-scale syntheses are well-documented, industrial production faces challenges:

  • Cost of Starting Materials: Commercial 4-phenyl-1H-pyrazol-5-amine derivatives remain expensive at scale.

  • Byproduct Management: Chlorination steps generate HCl gas, requiring specialized equipment for containment.

  • Regulatory Compliance: Adherence to REACH and FDA guidelines for amine handling adds operational complexity.

Physicochemical Properties

Basic Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight294.4 g/mol
LogP (Predicted)3.2 ± 0.3
Aqueous Solubility<0.1 mg/mL (pH 7.4)
Melting PointNot reported
StabilityStable under inert atmosphere

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.45–7.25 (m, 5H, Ph), 4.10 (m, 1H, NHCH(CH2CH3)), 2.65 (s, 3H, C5-CH3), 2.40 (s, 3H, C2-CH3), 1.50–1.20 (m, 7H, butan-2-yl) .

  • 13C NMR: 162.5 (C7-N), 155.2 (C5), 148.7 (C2), 138.4 (C3-Ph), 129.1–126.3 (Ph), 45.8 (NHCH(CH2CH3)), 22.1–19.4 (butan-2-yl), 14.2 (C5-CH3), 12.9 (C2-CH3).

  • HRMS: m/z 295.1921 [M+H]+ (calc. 295.1918) .

Pharmacological Research and Biological Activity

Analog StructureMABA MIC (µg/mL)hERG IC50 (µM)Microsomal Stability (t1/2, min)
3-(4-Fluorophenyl) variant0.2>30Mouse: 45; Human: 60
5-Heteroaryl variant0.525Mouse: 30; Human: 40

Data adapted from Chibale et al. (2022) .

The butan-2-yl side chain in the target compound may enhance metabolic stability compared to shorter alkyl chains, as observed in murine liver microsomal assays .

Applications and Future Directions

Therapeutic Prospects

  • Tuberculosis Treatment: As ATP synthase inhibitors, these compounds could complement existing TB regimens, particularly against drug-resistant strains .

  • Oncology: Pyrazolo[1,5-a]pyrimidines inhibit kinases like CDK2 and Aurora B, warranting exploration in cancer models.

Industrial and Research Applications

  • Chemical Probes: The compound’s fluorescence properties (λex 340 nm, λem 450 nm) make it a candidate for enzyme-binding assays.

  • Material Science: π-Conjugated systems may serve as organic semiconductors in optoelectronics.

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